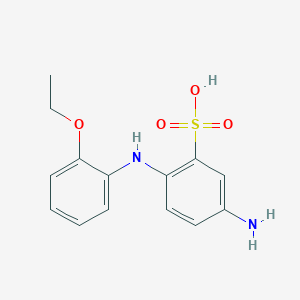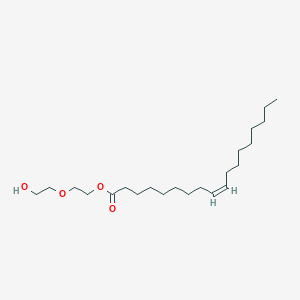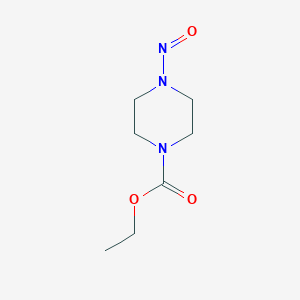
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with additional functional groups, including an aminoethyl and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with ethanolamine and ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- Octadecanoic acid
- Ethanolamine
- Ethylenediamine
- Catalysts such as sulfuric acid or hydrochloric acid
The reaction conditions often involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield octadecanoic acid derivatives, while reduction of the amide group may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The aminoethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s effects may be mediated through modulation of signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanamide: Lacks the aminoethyl and hydroxyethyl groups, resulting in different chemical properties and applications.
N-(2-aminoethyl)octadecanamide: Contains the aminoethyl group but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)octadecanamide: Contains the hydroxyethyl group but lacks the aminoethyl group.
Uniqueness
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is unique due to the presence of both aminoethyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions with other molecules and enhances the compound’s utility in various fields.
Eigenschaften
CAS-Nummer |
120-41-2 |
|---|---|
Molekularformel |
C22H46N2O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
InChI-Schlüssel |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Key on ui other cas no. |
120-41-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















